molecular formula C29H52 B1200593 5alpha-Poriferastane

5alpha-Poriferastane

Cat. No. B1200593
M. Wt: 400.7 g/mol
InChI Key: GKBHKNPLNHLYHT-OHWAHKCESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-poriferastane is a poriferastane.

Scientific Research Applications

Metabolic Transformations in Microorganisms

  • In microorganisms like Ochromonas malhamensis, 5alpha-Poriferastane-related compounds are transformed into sterols such as brassicasterol and poriferasterol, demonstrating the organism's ability to rearrange sterol structures and introduce specific bonds into sterol side chains (Adler & Patterson, 1976).

Drug-Induced Enzyme Activity Modification

  • Certain drugs, like phenobarbital, can modify enzyme activities related to the metabolism of 5alpha-derivatives of steroids, demonstrating a connection between drug-induced enzyme modifications and disorders like acute intermittent porphyria (Kappas et al., 1977).

Natural Product Isolation

  • 5alpha-Poriferastane derivatives have been isolated from natural sources such as the seeds of Trichosanthes kirilowii MAXIM, showing the occurrence of these compounds in nature and their potential for pharmacological uses (Kimura et al., 1995).

Molecular Cloning and Regulation Studies

  • Studies on enzymes like hydroxysteroid sulfotransferase (SULT2A1) involved in the metabolism of 5alpha-androstenone, a compound related to 5alpha-Poriferastane, help understand the genetic and molecular basis of traits like boar taint in pork, providing insights into animal breeding and genetics (Sinclair et al., 2006).

Radical Synthesis Methodologies

  • Innovative methodologies, such as stereoselective radical cascade cyclization, have been applied to synthesize 5alpha-pregnanes, a class of compounds including 5alpha-Poriferastane, providing new avenues for synthetic organic chemistry (Zoretic et al., 1998).

Bioactive Substance Research

  • Research into marine sponges has highlighted the potential of 5alpha-Poriferastane-related compounds as sources of bioactive natural substances, pointing towards applications in pharmaceutical drug development (Perdicaris et al., 2013).

properties

Molecular Formula

C29H52

Molecular Weight

400.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22+,23-,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

GKBHKNPLNHLYHT-OHWAHKCESA-N

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Poriferastane
Reactant of Route 2
5alpha-Poriferastane
Reactant of Route 3
5alpha-Poriferastane
Reactant of Route 4
5alpha-Poriferastane
Reactant of Route 5
5alpha-Poriferastane
Reactant of Route 6
5alpha-Poriferastane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.